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Introduction

Determining the three-dimensional structure of protein complexes is crucial for understanding

their biological functions and for structure-based drug design. Cryo-electron microscopy (cryo-

EM) has emerged as a powerful technique for this purpose. However, a significant bottleneck in

the cryo-EM workflow is the accurate and efficient identification of individual protein particles in

micrographs, a process known as particle picking. This challenge is particularly acute for

protein complexes that are small, have low symmetry, adopt multiple conformations, or are

present at low concentrations.

Topaz is a deep-learning-based software pipeline that addresses the challenges of particle

picking in cryo-EM.[1][2] It utilizes a positive-unlabeled (PU) learning approach with

convolutional neural networks (CNNs) to identify protein particles with high accuracy and recall,

even from a small number of manually picked examples.[1][3] This allows for the robust

identification of particles from challenging datasets, leading to higher-resolution

reconstructions.[1]

Key Features and Advantages of Topaz

High Accuracy for Challenging Particles: Topaz excels at identifying particles that are difficult

to pick with traditional methods, such as those with unusual shapes, small sizes, non-

globular structures, and asymmetry.[1]
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Reduced Manual Effort: The PU learning framework enables Topaz to be trained on a small

number of positive examples (picked particles) without the need for manually labeling non-

particles (negatives), significantly reducing the time and effort required for training.[1][3]

Increased Particle Yield and Purity: Topaz consistently retrieves a larger number of true

particles while maintaining a low false-positive rate compared to conventional methods like

template-based picking and difference of Gaussians (DoG).[1] This leads to more

comprehensive datasets for 3D reconstruction.

Improved Reconstruction Quality: By providing a larger and more accurate set of particles,

Topaz enables the reconstruction of cryo-EM maps with higher resolution and sphericity.[1]

In some cases, this has allowed for the resolution of secondary structures that were not

visible with particles picked by other methods.[1]

Integration and Accessibility: Topaz is an open-source tool that can be used as a standalone

program or integrated into popular cryo-EM data processing suites such as CryoSPARC,

Relion, Appion, and Scipion.[1][4]

Application to Challenging Protein Complexes

Topaz has been successfully applied to several challenging protein complexes, demonstrating

its utility in overcoming common hurdles in cryo-EM structure determination.

T20S Proteasome (EMPIAR-10025): For this dataset, Topaz picked 3.22 times more

particles than the curated set, resulting in a reconstruction of comparable quality.[1]

80S Ribosome (EMPIAR-10028): Topaz identified 1.72 times more particles, leading to a

higher quality reconstruction compared to the original curated dataset.[1]

Rabbit Muscle Aldolase (EMPIAR-10215): A significant improvement was observed with

Topaz picking 3.68 times more particles, which also resulted in a higher quality

reconstruction.[1]

Clustered Protocadherin: Topaz was instrumental in determining the single-particle behavior

of this elongated protein complex.[1]

Quantitative Data Summary
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The performance of Topaz has been quantitatively compared to other particle picking methods

on various datasets. The following table summarizes the key results from a study on the T20S

proteasome dataset.

Method
Number of
Particles
Picked

Final
Number of
Particles
(after 2D
classificatio
n)

False
Positive
Rate

Resolution
(Å)

Sphericity

Topaz 1,010,937 1,006,089 0.5% 3.70 0.731

Template

Picking
Not Reported Not Reported Not Reported 3.92 0.706

DoG Picker Not Reported Not Reported Not Reported 3.86 0.652

Data extracted from Bepler, T., Morin, A., Rapp, M., et al. Positive-unlabeled convolutional

neural networks for particle picking in cryo-electron micrographs. Nat Methods 16, 1153–1160

(2019).[1]

Experimental Protocols
This section provides a detailed protocol for using Topaz to pick particles from cryo-EM

micrographs of a challenging protein complex.

1. Installation

Topaz can be installed via Anaconda, Pip, Docker, or Singularity.[1] The recommended method

is using a dedicated conda environment.[4]

2. Image Preprocessing

It is recommended to downsample and normalize micrographs before training and picking to

improve performance and reduce computational cost.[5]

Downsampling: Reduces the spatial resolution of the images.
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Normalization: Normalizes the pixel values of the images.

Combined Preprocessing: Both steps can be performed at once.

3. Model Training

Topaz is trained using a set of manually picked particle coordinates from a representative

subset of micrographs.

Manual Picking: Manually pick a few hundred to a thousand particles from a small number of

micrographs using a program like CryoSPARC's manual picker or the Topaz GUI.[1][6] Save

the coordinates in a STAR file or a simple text file.

Training Command:

-i: Path to the directory containing the preprocessed training micrographs.

-c: Path to the STAR file or text file with particle coordinates.

-o: Desired name for the output trained model.

4. Particle Picking (Extraction)

Once the model is trained, it can be used to pick particles from the entire dataset.

Extraction Command:

-m: Path to the trained Topaz model.

-i: Path to the directory containing all preprocessed micrographs.

-o: Directory where the output particle coordinate files will be saved.

5. Post-Picking Analysis and Particle Selection

Topaz assigns a score to each picked particle. A threshold should be applied to select the final

particle set.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6858545/
https://www.youtube.com/watch?v=qvufoWHVzBM
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precision-Recall Curve: The topaz precision_recall_curve command can be used to evaluate

the performance of the picking on a held-out test set and to help choose an appropriate

score threshold.[5]

Particle Extraction for Downstream Processing: Use the selected score threshold to generate

a final particle set for downstream analysis in software like CryoSPARC or Relion.

Visualizations
Topaz Workflow for Challenging Protein Complexes
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Caption: The Topaz workflow for cryo-EM particle picking and 3D reconstruction.
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Positive-Unlabeled (PU) Learning in Topaz

Input Data

Training Process

Output

Positive Labels
(Manually Picked Particles)

Convolutional
Neural Network (CNN)

Unlabeled Data
(All other micrograph regions)

PU Learning Objective:
Distinguish positive labels

from unlabeled data
Trained Particle Classifier

Click to download full resolution via product page

Caption: The core concept of Positive-Unlabeled (PU) learning used in Topaz.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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